
(E)-4-((4-(styrylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-4-((4-(styrylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a styrylsulfonyl group and a thiazepan ring, which is a seven-membered ring containing five carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and thiazepan rings would give the molecule a certain degree of rigidity, while the styrylsulfonyl group could potentially participate in various chemical reactions .Applications De Recherche Scientifique
Antimicrobial Activity :
- The related compound 4-(Phenylsulfonyl) morpholine, a sulfonamide, has been studied for its antimicrobial properties. It demonstrated modulating activity when combined with antibiotics against multidrug-resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans (Oliveira et al., 2015).
Synthesis of Heterocyclic Compounds :
- Compounds such as morpholines and benzoxazepines have been synthesized using related compounds in reactions that involve the generation of a vinyl sulfonium salt followed by annulation (Yar et al., 2009).
- The compound (E)-2-(styrylsulfonyl)acetic acid has been used to synthesize esters and their reactions with hydrazine hydrate led to the formation of different thiomorpholines (Nguyen & Peet, 2011).
Inhibition of HIV-1 Replication :
- Derivatives of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, which include morpholine groups, have been synthesized and identified as inhibitors of HIV-1 replication (Che et al., 2015).
Synthesis of Ionic Liquids and Quaternary Salts :
- N-Alkyl- and N-fluoroalkyl-substituted morpholines have been synthesized and characterized, with applications in the formation of ionic liquids and quaternary salts useful in various industrial applications (Kim et al., 2004).
Antibacterial and Antifungal Activities :
- Various novel heterocyclic compounds incorporating sulfamoyl moieties, which include morpholine derivatives, have been synthesized and shown to have promising antibacterial and antifungal activities (Darwish et al., 2014).
Synthesis of Fluorescent Whitening Agents :
- Compounds like disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate have been studied for their potential as fluorescent whitening agents and evaluated for toxicity (Keplinger et al., 1974).
Synthesis of Highly Emissive Fluorophores :
- Morpholinopyridine compounds have been synthesized and studied for their high fluorescence quantum yields in various solvents and solid states, indicating potential applications in the field of photophysics and material sciences (Hagimori et al., 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. For example, some compounds are hazardous due to their reactivity, toxicity, or potential for causing physical harm . Without specific information on this compound, it’s difficult to provide detailed safety and hazard information.
Propriétés
IUPAC Name |
4-[[4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-25(22,14-7-17-5-2-1-3-6-17)20-8-4-13-24-16-18(20)15-19-9-11-23-12-10-19/h1-3,5-7,14,18H,4,8-13,15-16H2/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIKRACXWYNYLC-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
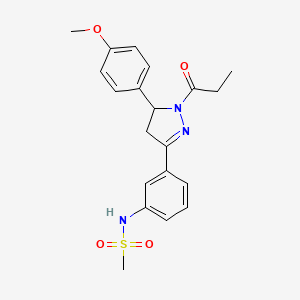
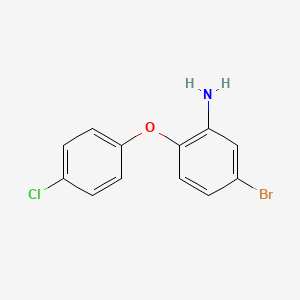
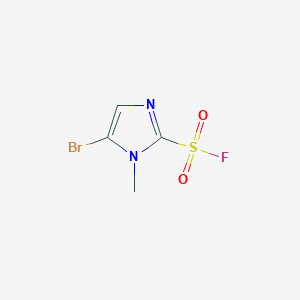

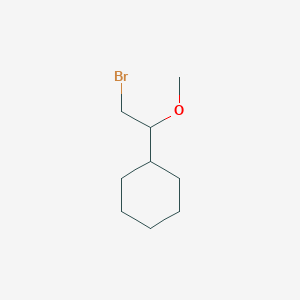
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B2749778.png)
![N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2749779.png)
![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)

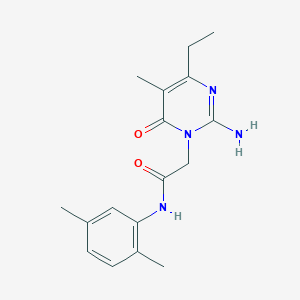
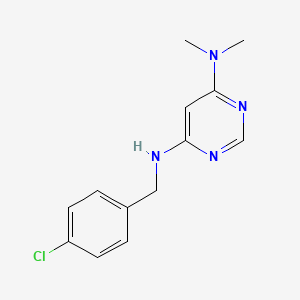
![(E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide](/img/structure/B2749789.png)
